
4,4'-Bis(butylsulfanyl)-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes It is characterized by the presence of two thiophene rings connected by a sulfur atom, with butylsulfanyl groups attached to the 4 and 4’ positions of the thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bithiophene, which serves as the core structure.
Functionalization: The 4 and 4’ positions of the bithiophene are functionalized with butylsulfanyl groups. This is achieved through a nucleophilic substitution reaction using butylthiol as the nucleophile and a suitable leaving group on the bithiophene.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
化学反応の分析
Types of Reactions
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene rings, using reducing agents such as lithium aluminum hydride.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Butylthiol, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
科学的研究の応用
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is explored for use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors and biosensors.
Biological Studies:
作用機序
The mechanism by which 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The presence of sulfur atoms and the conjugated thiophene rings contribute to its ability to participate in electron transfer processes. This makes it an effective material for use in electronic devices where charge transport is crucial. The butylsulfanyl groups also provide solubility and processability, enhancing its practical applications.
類似化合物との比較
Similar Compounds
- 4,4’-Bis(methylsulfanyl)-2,2’-bithiophene
- 4,4’-Bis(ethylsulfanyl)-2,2’-bithiophene
- 4,4’-Bis(propylsulfanyl)-2,2’-bithiophene
Comparison
Compared to its analogs with shorter alkyl chains, 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene offers improved solubility and processability due to the longer butyl chains. This makes it more suitable for applications requiring solution processing, such as in the fabrication of thin films for electronic devices. Additionally, the electronic properties of the compound can be fine-tuned by varying the length of the alkyl chains, providing versatility in its applications.
特性
CAS番号 |
176693-30-4 |
|---|---|
分子式 |
C16H22S4 |
分子量 |
342.6 g/mol |
IUPAC名 |
4-butylsulfanyl-2-(4-butylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H22S4/c1-3-5-7-17-13-9-15(19-11-13)16-10-14(12-20-16)18-8-6-4-2/h9-12H,3-8H2,1-2H3 |
InChIキー |
FZTHIFNBMBYLEK-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=CSC(=C1)C2=CC(=CS2)SCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




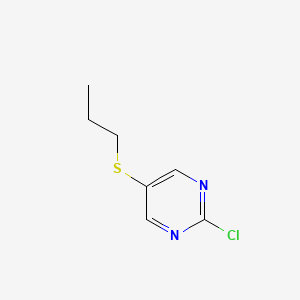
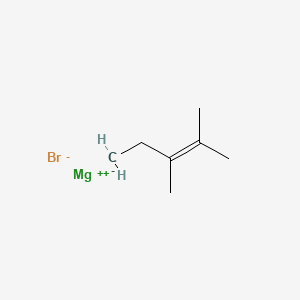
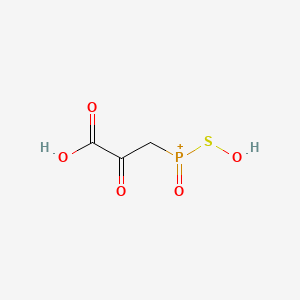
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
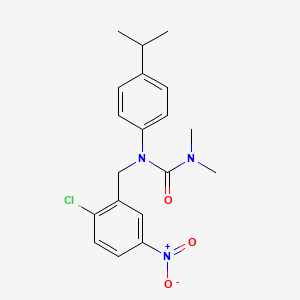
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
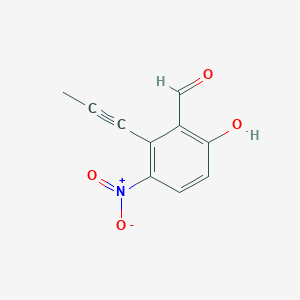
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
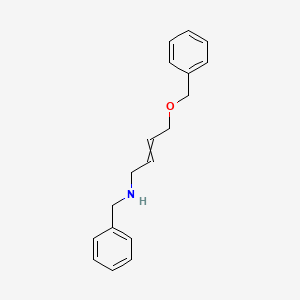
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
